![molecular formula C8H11BrClNS B1380061 2-(5-Bromothiophen-2-yl)pyrrolidine hydrochloride CAS No. 1461714-65-7](/img/structure/B1380061.png)
2-(5-Bromothiophen-2-yl)pyrrolidine hydrochloride
Overview
Description
2-(5-Bromothiophen-2-yl)pyrrolidine hydrochloride is a chemical compound with the CAS Number: 1461714-65-7 . It has a molecular weight of 268.6 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 2-(5-Bromothiophen-2-yl)pyrrolidine hydrochloride is 1S/C8H10BrNS.ClH/c9-8-4-3-7 (11-8)6-2-1-5-10-6;/h3-4,6,10H,1-2,5H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
2-(5-Bromothiophen-2-yl)pyrrolidine hydrochloride is a powder that is stored at room temperature . Its molecular weight is 268.6 .Scientific Research Applications
Identification and Characterization in Illicit Drug Products
2-(5-Bromothiophen-2-yl)pyrrolidine hydrochloride and its analogs have been identified in illicit drug products. These compounds, including α-PVT and α-PBT, are psychoactive substances with bromine substitutions on the thiophene ring. They have been studied for their analytical characteristics and synthesis methods, contributing to the understanding of new psychoactive substances (NPS) on the market (Doi et al., 2015).
Synthesis and Chemical Properties
The compound has been involved in studies on direct heteroarylation via palladium-catalyzed C–H bond activation. This research provides insights into the synthesis of polyheteroaromatics, which are significant as building blocks in various chemical processes (Laroche et al., 2013).
Antiviral and Antimicrobial Applications
Research has explored the antiviral properties of certain derivatives, such as C-5 substituted tubercidin analogues. These studies contribute to the understanding of biologically active agents in the pharmaceutical field (Bergstrom et al., 1984). Additionally, the antimicrobial activity of compounds like methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives has been evaluated, indicating potential in developing new antimycobacterial agents (Nural et al., 2018).
Synthesis of Functionalized Frameworks
Studies on the synthesis of functionalized frameworks involving pyrrolidine have been conducted. These include the synthesis of diverse pyrrolidin-1-yl thiazole frameworks with notable antibacterial and antimycobacterial activity (Belveren et al., 2017). This research is valuable for developing new compounds with potential pharmaceutical applications.
Safety and Hazards
properties
IUPAC Name |
2-(5-bromothiophen-2-yl)pyrrolidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNS.ClH/c9-8-4-3-7(11-8)6-2-1-5-10-6;/h3-4,6,10H,1-2,5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZCCOZFZHOARB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=C(S2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.